molecular formula C22H27N3O9 B2641921 Pomalidomide-PEG3-CO2H CAS No. 2138440-82-9

Pomalidomide-PEG3-CO2H

Cat. No.: B2641921
CAS No.: 2138440-82-9
M. Wt: 477.47
InChI Key: QBYOEHKZQIFBGV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pomalidomide-PEG3-CO2H, also known as Pomalidomide-linker 2 or Thalidomide-NH-PEG3-propionic acid, is a protein degrader building block used in the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology . The primary target of this compound is Cereblon (CRBN), a protein that is recruited by this compound .

Mode of Action

This compound contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with a pendant carboxylic acid for reactivity with an amine on the target ligand . This compound forms a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein degradation. By recruiting the E3 ligase to the target protein, this compound triggers the ubiquitination of the target protein, marking it for degradation by the proteasome . This process can affect various cellular pathways depending on the specific target protein being degraded.

Pharmacokinetics

As a protein degrader building block, it is designed to interact with specific target proteins within cells, suggesting it has properties that allow it to penetrate cell membranes .

Result of Action

The molecular and cellular effects of this compound’s action involve the degradation of specific target proteins. By recruiting the E3 ligase to these proteins, this compound induces their ubiquitination and subsequent degradation by the proteasome . This can result in the disruption of cellular pathways involving the target protein, potentially leading to therapeutic effects in the context of diseases associated with the overexpression or abnormal activity of the target protein.

Safety and Hazards

Pomalidomide-PEG3-CO2H is not classified as a hazardous substance or mixture . In case of accidental exposure, it is recommended to avoid dust formation and breathing vapors, mist, or gas. For personal protection, it is advised to use appropriate safety measures .

Biochemical Analysis

Biochemical Properties

Pomalidomide-PEG3-CO2H interacts with various enzymes and proteins. It contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant carboxylic acid for reactivity with an amine on the target ligand . There are 384 drugs known to interact with pomalidomide . The notable oxidative metabolite of this compound is formed primarily via CYP1A2 and CYP3A4 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of lenalidomide-resistant multiple myeloma cell lines . It also enhances T cell– and natural killer cell–mediated immunity . In addition, it has been shown to markedly inhibit angiogenesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with its target, cereblon . This leads to the degradation of Ikaros and activation of the PI3K/AKT/PU.1 pathway resulting in upregulation of B7-2 mRNA and protein expression . This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to have significant effects in laboratory settings. It has been shown to have a potent effect on cytokines, such as tumor necrosis factor-a, interferon-g, and interleukin-10

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, blood levels of pomalidomide in patients at the typical 4-mg/d dose have a Cmax of 75 ng/mL and an average daily concentration of 17 ng/mL

Metabolic Pathways

This compound is involved in various metabolic pathways. Clearance pathways include cytochrome P450-mediated hydroxylation with subsequent glucuronidation, glutarimide ring hydrolysis, and excretion of unchanged drug .

Transport and Distribution

It is known that this compound is extensively metabolized prior to excretion, and metabolites are eliminated primarily in urine .

Subcellular Localization

It is known that this compound is a component of the E3 ubiquitin ligase complex , suggesting that it may be localized to specific compartments or organelles within the cell where this complex operates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-PEG3-CO2H involves the conjugation of pomalidomide with a PEGylated linker. One common method includes the alkylation of the aromatic amine of pomalidomide, followed by the attachment of the PEG3 linker through a series of reactions . The reaction conditions typically involve the use of coupling agents and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of automated synthesis platforms, such as the Synple Automated Synthesis Platform, can streamline the production process and ensure consistency .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O9/c26-17-5-4-16(20(29)24-17)25-21(30)14-2-1-3-15(19(14)22(25)31)23-7-9-33-11-13-34-12-10-32-8-6-18(27)28/h1-3,16,23H,4-13H2,(H,27,28)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYOEHKZQIFBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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